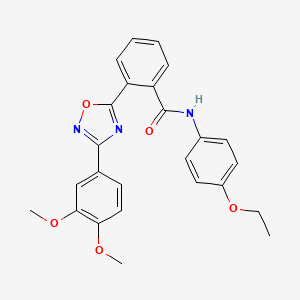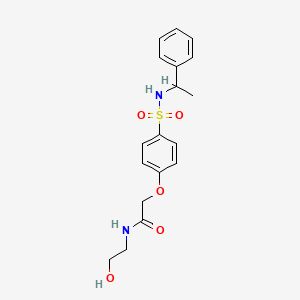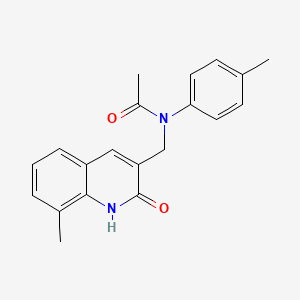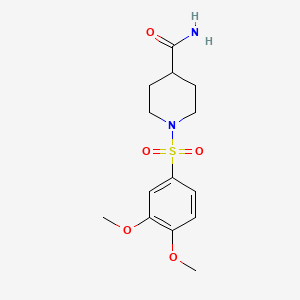
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as CPPOP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. CPPOP is a type of oxadiazole compound that has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood. However, it has been found to modulate the activity of GABA and glutamate receptors, which play a role in the regulation of pain and anxiety. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low toxicity and high specificity for certain receptors and enzymes. However, one limitation is that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not widely available and can be expensive to synthesize.
Orientations Futures
There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. One area of interest is its potential as a treatment for neuropathic pain, anxiety, and depression in humans. Another area of interest is its potential as a tool for studying the role of GABA and glutamate receptors in pain and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 4-chlorobenzohydrazide with propionyl chloride to yield 4-chlorophenylhydrazine propionate. This intermediate is then reacted with ethyl oxalyl chloride to produce 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propionic acid ethyl ester. The final step involves the reaction of this intermediate with propylamine to yield 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide.
Applications De Recherche Scientifique
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been the subject of scientific research due to its potential applications in medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has also been studied for its potential as a treatment for neuropathic pain, anxiety, and depression.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-3-5-11(15)6-4-10/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFSTJXIKCWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)





![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)




![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)